1-Oxa-4-azaspiro[5.5]undecan-5-one

Inflammation Lipoxygenase Enzyme Inhibition

Researchers often face supply chain gaps for rigid spirocyclic building blocks. 1-Oxa-4-azaspiro[5.5]undecan-5-one bridges this gap. - Validated 5-lipoxygenase inhibitor (IC50: 200 nM in human cellular assay). - Essential scaffold for neurokinin (NK1/NK3) antagonists and kinase inhibitor libraries. - Reliable custom synthesis with rigorous QC ensures batch-to-batch reproducibility.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B14878569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-4-azaspiro[5.5]undecan-5-one
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)NCCO2
InChIInChI=1S/C9H15NO2/c11-8-9(12-7-6-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)
InChIKeyRRELRXKYMSNLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-4-azaspiro[5.5]undecan-5-one – Spirocyclic Building Block


1-Oxa-4-azaspiro[5.5]undecan-5-one is a spirocyclic heterocycle belonging to the broader class of oxa-azaspiro[5.5]undecanes. It is defined by a rigid, three-dimensional scaffold formed by two six-membered rings fused at a single spiro carbon atom, with the first ring containing an oxygen heteroatom and the second ring containing a nitrogen heteroatom and a ketone functional group at the 5-position . This compound, with a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, is primarily utilized as a building block in medicinal chemistry and chemical biology research, where its unique spirocyclic architecture is leveraged to explore novel chemical space and modulate interactions with biological targets .

Workflow
Synthesis of spirocyclic compound libraries
Selection
Rigid [5.5] scaffold with defined heteroatom placement
Use Context
Medicinal chemistry and chemical biology target exploration

Scaffold Irreplaceability of 1-Oxa-4-azaspiro[5.5]undecan-5-one


The unique combination of a 1-oxa-4-aza heteroatom arrangement, a [5.5] spiro ring system, and a ketone at the 5-position in 1-Oxa-4-azaspiro[5.5]undecan-5-one creates a specific, three-dimensional pharmacophore that cannot be replicated by close structural analogs. The precise geometry and electronic properties conferred by this specific scaffold are critical for achieving selective target engagement and downstream biological effects . Even minor alterations to the spiro core, such as changing the position of the nitrogen atom (e.g., 1-Oxa-9-azaspiro[5.5]undecan-4-one) or adding substituents (e.g., 2,2-dimethyl derivative), can significantly alter the compound's binding affinity, selectivity profile, and physicochemical properties, as the spiro scaffold rigidly orients functional groups in a manner distinct from more flexible or planar molecular frameworks . This structural specificity underpins the necessity of using this exact compound in research to ensure consistent and reproducible outcomes.

Heteroatom position shift
Moving nitrogen to the 9-position (1-oxa-9-aza analog) may reorient hydrogen-bond geometry and alter target recognition.
Substituent addition
2,2-dimethyl or similar modifications can change logP, solubility, and conformational preferences, even if the core ring system is retained.
Flexible monocyclic analogs
Acyclic or monocyclic building blocks cannot replicate the spiro junction's rigid orientation, leading to different binding entropies.

Key Evidence for 1-Oxa-4-azaspiro[5.5]undecan-5-one


5-Lipoxygenase Inhibition

1-Oxa-4-azaspiro[5.5]undecan-5-one demonstrates potent inhibitory activity against the enzyme 5-lipoxygenase (5-LOX), a key target in inflammatory pathways [1]. In a cell-based assay using A23187-stimulated human polymorphonuclear leukocytes, the compound exhibited an IC50 of 200 nM [1].

5-LOX Inhibition
Head-to-head
Reported IC50 = 200 nM (comparable to NDGA reference)
Supports 5-LOX target-engagement assay context
Human PMNL cell model, arachidonic acid substrate
Inflammation Lipoxygenase Enzyme Inhibition

5-LOX Selectivity Profile

A structurally related analog, 1-Oxa-4-azaspiro[5.5]undecan-5-one, has been identified as a potent and selective inhibitor of 5-lipoxygenase [1]. It is reported to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, indicating a degree of target selectivity [1].

Selectivity Profile
Class-level
Reported selective 5-LOX inhibition; weaker activity against carboxylesterase and cyclooxygenase
Selectivity context needs independent verification
In vitro enzyme panel, details not fully specified
Inflammation Lipoxygenase Selectivity

Rigid Spirocyclic Scaffold

The rigid three-dimensional structure of 1-Oxa-4-azaspiro[5.5]undecan-5-one is a key differentiator from more flexible acyclic or monocyclic analogs . This conformational rigidity is a hallmark of spirocyclic scaffolds and is known to reduce the entropic penalty upon target binding, which can translate to improved binding affinity and selectivity .

Conformational Rigidity
Class-level
Spiro[5.5] scaffold with restricted rotation and defined 3D orientation
May support entropically favored binding interactions
General medicinal chemistry principle; target-specific data to review
Drug Design Conformational Restriction Medicinal Chemistry

Neurokinin Receptor Antagonism

The 1-Oxa-4-azaspiro[5.5]undecane core is a key structural element in a series of patented substituted oxa-diaza-spiro-[5.5]-undecanone derivatives developed as neurokinin antagonists, specifically targeting NK1 and NK3 receptors [1]. While the unsubstituted 1-Oxa-4-azaspiro[5.5]undecan-5-one is a simpler building block, its core structure is the foundation for more complex, potent antagonists [1].

NK1/NK3 Antagonism Scaffold
Class-level
Core structure of patented substituted oxa-diaza-spiro[5.5]undecanone neurokinin antagonists
Privileged scaffold context; derivative validation required
Patent literature (WO2006094934A1)
Neuroscience Neurokinin Pain

Kinase Inhibitor Scaffold

The spiro[5.5]undecane ring system, of which 1-Oxa-4-azaspiro[5.5]undecan-5-one is a heteroatom-containing variant, has been actively investigated as a scaffold for kinase inhibitors [1]. Research has focused on positioning this ring system within kinase inhibitor space to exploit its three-dimensional topology for achieving selectivity among different kinases [1].

Kinase Inhibitor Scaffold
Class-level
Spiro[5.5]undecane ring system explored in kinase inhibitor design space
Scaffold context for kinase panel screening
Research on kinase inhibitor topology; selectivity data to verify
Kinase Inhibitors Drug Discovery Medicinal Chemistry

1-Oxa-4-azaspiro[5.5]undecan-5-one – Research Applications


Design of 5-LOX Inhibitors

Researchers can leverage 1-Oxa-4-azaspiro[5.5]undecan-5-one as a starting point for structure-activity relationship (SAR) studies aimed at developing new 5-lipoxygenase (5-LOX) inhibitors. The compound's potent activity (IC50 = 200 nM) in a human cellular assay [1] validates its core scaffold for this target. By synthesizing and testing derivatives, medicinal chemists can explore how modifications to the spirocyclic core affect potency, selectivity, and drug-like properties.

Probing Inflammatory Pathways

The reported selectivity of 1-Oxa-4-azaspiro[5.5]undecan-5-one for 5-LOX over other enzymes like cyclooxygenase [1] makes it a valuable tool compound for dissecting the role of the 5-LOX pathway in complex inflammatory processes. It can be used in cellular and in vivo models to investigate the specific contribution of leukotrienes to disease pathology, offering a more targeted approach than broader-spectrum anti-inflammatory agents.

Neurokinin Antagonist Discovery

Given that the 1-Oxa-4-azaspiro[5.5]undecane core is a foundational element in patented neurokinin (NK1/NK3) receptor antagonists [1], this compound serves as an essential building block for creating new chemical entities targeting the CNS. Researchers can use it to generate focused libraries of derivatives for screening against neurokinin receptors, with the goal of identifying candidates for treating conditions like pain, anxiety, depression, and emesis.

Kinase Inhibitor Development

The spiro[5.5]undecane ring system is recognized as a promising scaffold for designing kinase inhibitors with unique selectivity profiles [1]. 1-Oxa-4-azaspiro[5.5]undecan-5-one, with its additional heteroatom functionality, can be employed as a versatile starting material for synthesizing novel kinase inhibitors. Its rigid, three-dimensional structure can be exploited to access binding pockets in kinases that are inaccessible to flatter, more traditional scaffolds.

Application
Selection Property
Validation Focus
5-LOX inhibitor SAR studies
Spirocyclic core with reported 5-LOX affinity
5-LOX biochemical and cell-based assays
Inflammatory pathway probing
Reported selectivity against cyclooxygenase
Leukotriene pathway selectivity profiling
Neurokinin antagonist lead generation
Privileged NK1/NK3 core structure
NK receptor binding and functional assays
Kinase inhibitor scaffold exploration
Rigid 3D kinase-compatible topology
Kinase panel selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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